molecular formula C7H14OS B159512 2-Cyclopentyloxyethanethiol CAS No. 10160-78-8

2-Cyclopentyloxyethanethiol

Cat. No.: B159512
CAS No.: 10160-78-8
M. Wt: 146.25 g/mol
InChI Key: IXLAMFCEGHIAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyloxyethanethiol is a sulfur-containing organic compound characterized by a cyclopentyloxy group (-O-C₅H₉) attached to an ethanethiol backbone (-CH₂CH₂SH). The compound’s thiol group confers nucleophilic reactivity, while the cyclopentyloxy moiety enhances hydrophobicity, making it relevant in organocatalysis, polymer chemistry, or pharmaceutical intermediates .

Properties

CAS No.

10160-78-8

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-cyclopentyloxyethanethiol

InChI

InChI=1S/C7H14OS/c9-6-5-8-7-3-1-2-4-7/h7,9H,1-6H2

InChI Key

IXLAMFCEGHIAON-UHFFFAOYSA-N

SMILES

C1CCC(C1)OCCS

Canonical SMILES

C1CCC(C1)OCCS

Other CAS No.

10160-78-8

Synonyms

2-(Cyclopentyloxy)ethanethiol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Cyclopentyloxyethanethiol with related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight Key Functional Groups Boiling Point (°C) Solubility
This compound Not reported C₇H₁₂OS 144.24* Thiol, Ether Not available Low (hydrophobic)
2-Cyclopentylethanol () 52829-98-8 C₇H₁₄O 114.19 Alcohol, Ether Not reported Moderate
2-Chloroethanol () 107-07-3 C₂H₅ClO 80.51 Chloride, Alcohol 128–130 Miscible in water
2-(Diisopropylamino)ethanethiol () 5842-07-9 C₈H₁₉NS 161.30 Thiol, Amine Not reported Moderate in organics
2-(Dimethylamino)ethanethiol () 108-02-1 C₄H₁₁NS 105.20 Thiol, Amine Not reported High in polar solvents

*Note: Molecular weight for this compound is estimated based on its formula.

Key Observations:
  • Hydrophobicity: The cyclopentyloxy group in this compound increases hydrophobicity compared to 2-Chloroethanol (polar) and aminoethanethiols (moderate polarity) .
  • Reactivity: Thiol groups (-SH) exhibit higher nucleophilicity than hydroxyl (-OH) or chloro (-Cl) groups, enabling applications in metal coordination or thiol-ene reactions. Aminoethanethiols (e.g., –5) combine thiol reactivity with amine basicity, broadening their utility in catalysis .

Regulatory Status

  • This compound : Likely unregulated unless used in controlled applications (e.g., drug precursors).

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